molecular formula C14H23NO5 B13888679 [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

Cat. No.: B13888679
M. Wt: 285.34 g/mol
InChI Key: YPDMGVPJVTVDJD-UHFFFAOYSA-N
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Description

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate is a complex organic compound known for its unique bicyclic structure. This compound is often used in various fields of scientific research due to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and influence cellular signaling pathways. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate apart is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate

InChI

InChI=1S/C14H23NO5/c1-10(16)18-9-14-6-5-13(7-14,8-19-14)15-11(17)20-12(2,3)4/h5-9H2,1-4H3,(H,15,17)

InChI Key

YPDMGVPJVTVDJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(C1)(CO2)NC(=O)OC(C)(C)C

Origin of Product

United States

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